1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N4O3/c17-11-5-10(6-21-7-11)14(26)22-3-1-12(2-4-22)23-8-13(25)24(15(23)27)9-16(18,19)20/h5-7,12H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGNGBMXQKFJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic organic molecule with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
This compound features several key structural components:
- Piperidine Ring : A six-membered ring containing nitrogen, which is known for its biological activity.
- 5-Fluoropyridine-3-carbonyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Imidazolidine-2,4-dione Moiety : Associated with various pharmacological activities.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇F₄N₄O₃ |
| Molecular Weight | 449.23 g/mol |
| CAS Number | 2195882-37-0 |
The biological activity of the compound can be attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may modulate inflammatory pathways and cell death mechanisms, particularly through the inhibition of pyroptosis and reduction of interleukin-1 beta release in vitro. The trifluoroethyl group is believed to enhance membrane permeability, facilitating its uptake into cells.
Therapeutic Applications
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cellular models.
- Antitumor Activity : Related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
- Neuroprotective Effects : Studies suggest that similar structures may protect neuronal cells from apoptosis, warranting further investigation into neurodegenerative diseases.
Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the compound's efficacy against L1210 mouse leukemia cells. Results indicated potent inhibition of cell proliferation with IC(50) values in the nanomolar range. The growth inhibition was reversible by thymidine addition, suggesting a prodrug mechanism involving intracellular conversion .
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound significantly reduced interleukin-1 beta release from activated macrophages. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-[3-(4-Chlorophenyl)piperazin-1-yl]-5-pyridin-2-ylimidazolidine-2,4-dione | Chlorophenyl substituent | Anti-inflammatory properties | Different halogen substitution affects activity |
| 5-[3-(4-Difluorophenyl)piperazin-1-yl]-5-pyridin-2-ylimidazolidine-2,4-dione | Difluorophenyl group | Enhanced potency against certain targets | Fluorination alters binding affinity |
| 5-[3-(4-Methylphenyl)piperazin-1-yl]-5-pyridin-2-ylimidazolidine-2,4-dione | Methyl substitution on phenyl ring | Varies based on methyl position | Substituent position influences pharmacodynamics |
The uniqueness of This compound lies in its specific combination of functional groups and structural arrangement, which may confer distinctive pharmacological properties compared to these similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Variations
- Target Compound : Combines a piperidine ring (6-membered, one nitrogen) with imidazolidine-2,4-dione (5-membered bicyclic urea). The fluoropyridine carbonyl and trifluoroethyl groups introduce strong electron-withdrawing effects.
- 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one ():
- 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid (): Imidazo[1,2-a]pyrimidine core (fused bicyclic system) offers planar rigidity, contrasting with the flexible imidazolidine-dione.
Substituent Effects
*Estimated based on analogous structures.
Pharmacological Implications
- Target Compound : The trifluoroethyl group may improve blood-brain barrier penetration, making it suitable for neurological targets. Fluoropyridine’s electron-withdrawing nature could stabilize binding to ATP pockets in kinases.
- Compounds : Piperazine-based analogs (e.g., 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine) show higher conformational flexibility but reduced metabolic stability compared to piperidine derivatives .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the pyrazole or pyridine ring via cyclization (e.g., hydrazine with β-diketones) .
- Step 2 : Piperidine functionalization using coupling agents like EDC/HOBt for amide bond formation with fluoropyridine derivatives .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Characterization :
- NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities (e.g., spirocyclic analogs in ).
Q. How is the compound’s structural integrity validated in different solvent systems?
- Solubility testing : Use polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (chloroform) for NMR .
- Stability studies : Monitor degradation via HPLC under varying pH (e.g., pH 3–9 buffers) and temperatures (25–40°C) .
Q. What initial biological screening assays are appropriate for this compound?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperidine-fluoropyridine coupling step?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with boronic acid derivatives .
- Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reactivity and byproduct formation .
- Temperature control : Microwave-assisted synthesis (80–120°C) to reduce reaction time from 24h to 2–4h .
Q. How should conflicting bioactivity data between studies be resolved?
- Assay validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Purity verification : HPLC with dual detection (UV/ELSD) to rule out impurities >98% .
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoroethyl with phenyl groups) to identify pharmacophores .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase active sites (PDB: 1ATP) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
Q. How can enantiomeric purity be ensured during synthesis?
Q. What methods assess metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .
- Metabolite ID : High-resolution MS/MS (Q-TOF) to detect hydroxylation or defluorination products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
